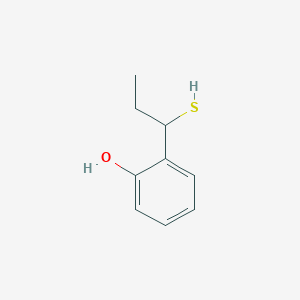
2-(1-Sulfanylpropyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Sulfanylpropyl)phenol is an organic compound with the molecular formula C9H12OS It is a phenolic compound characterized by the presence of a sulfanylpropyl group attached to the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Sulfanylpropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative with a sulfanylpropyl group. This reaction typically requires the use of a strong base, such as sodium hydroxide, and is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize this compound on a larger scale . These methods are preferred due to their scalability and relatively mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Sulfanylpropyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Aplicaciones Científicas De Investigación
2-(1-Sulfanylpropyl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1-Sulfanylpropyl)phenol is primarily attributed to its phenolic structure, which allows it to participate in redox reactions. The compound can act as an antioxidant by scavenging free radicals and chelating metal ions . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects .
Comparación Con Compuestos Similares
Phenol: The parent compound, known for its antiseptic properties.
Hydroquinone: A phenolic compound with strong reducing properties.
Catechol: Another phenolic compound with antioxidant activity.
Uniqueness of 2-(1-Sulfanylpropyl)phenol: this compound is unique due to the presence of the sulfanylpropyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H12OS |
|---|---|
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
2-(1-sulfanylpropyl)phenol |
InChI |
InChI=1S/C9H12OS/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9-11H,2H2,1H3 |
Clave InChI |
YVCIWMNRHYYNJW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


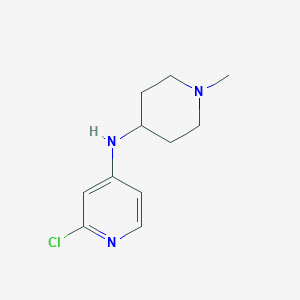
![1-{[(4-Bromo-3-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13305128.png)
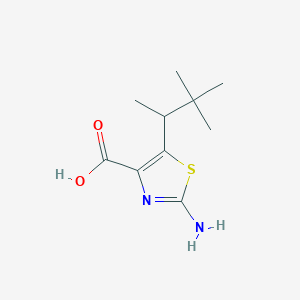

![2-(3-Amino-5,6-dihydrocyclopenta[c]pyrazol-2(4h)-yl)acetic acid](/img/structure/B13305146.png)
![2-[(1-Benzothiophen-3-ylmethyl)amino]ethan-1-ol](/img/structure/B13305154.png)
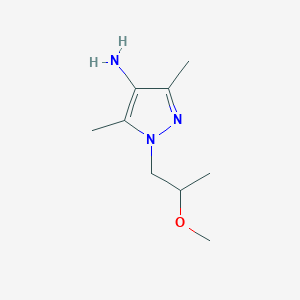
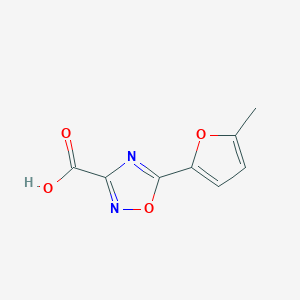
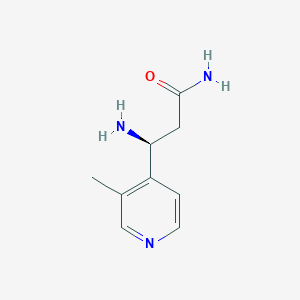
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B13305180.png)
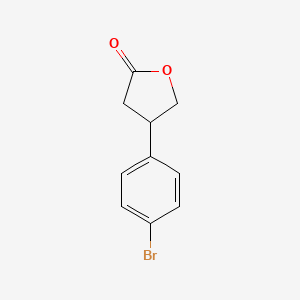
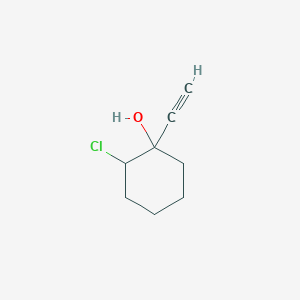
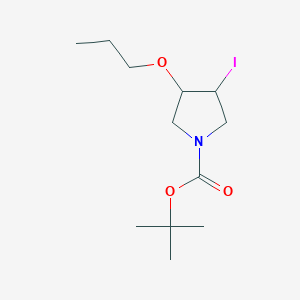
![5-(Propan-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13305199.png)
